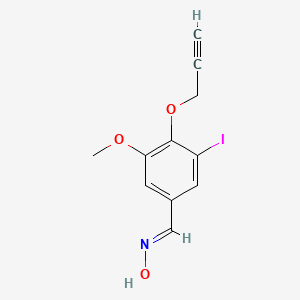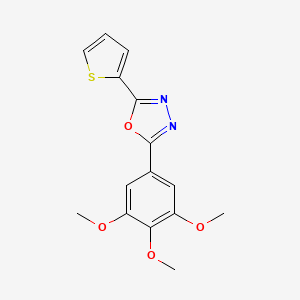
3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of similar oxime compounds involves reactions with various precursors. For instance, Özay et al. (2013) described the synthesis of a related compound from 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene, characterized by spectroscopic techniques (Özay, H., Yıldız, M., Ünver, H., & Durlu, T. N. (2013).
Molecular Structure Analysis
- Dey et al. (2017) investigated the molecular structure of oxime ether derivatives using crystallographic and electronic structure analysis, providing insights into the geometric configuration of similar compounds (Dey, T., Praveena, K. S., Pal, S., & Mukherjee, A. K. (2017).
Chemical Reactions and Properties
- The chemical reactions of oximes and their derivatives can be complex. For example, Khatri and Samant (2015) explored the tandem sequence of reactions in the synthesis of methoxyphenyl derivatives, which could provide analogies for the reactivity of 3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime (Khatri, A. I., & Samant, S. D. (2015).
Physical Properties Analysis
- The physical properties of oxime compounds, such as crystal structure and vibrational spectroscopy, can be examined, as demonstrated in the study by Ribeiro-Claro et al. (2002) on 2-methoxy-benzaldehyde (Ribeiro-Claro, P., Drew, M., & Félix, V. (2002).
Chemical Properties Analysis
- Jalaja et al. (2017) performed a spectroscopic characterization and investigated reactive properties of a similar compound, which could help in understanding the chemical behavior of 3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime (Jalaja, K., Mary, Y., Panicker, C., Armaković, S., Armaković, S., Sagar, B. K., Girisha, M., Yathirajan, H., & Alsenoy, C. (2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Oxime ether derivatives, including those structurally similar to the target compound, have been synthesized and analyzed to understand their crystal structures and electronic properties. Studies have utilized DFT optimized molecular geometries and examined intermolecular interactions and molecular electrostatic potential (MEP) surfaces. Such research aids in the development of materials with specific electronic and structural characteristics for various applications, including catalysis and material science (Dey et al., 2017).
Oxidation Reactions and Selective Functionalization
Research on the oxidation reactions of methoxy substituted benzyl phenyl sulfides demonstrates the capability of certain oxidants to effectuate selective functionalization, producing derivatives such as methoxy substituted benzaldehydes. This area of research is pertinent for the development of synthetic methodologies that facilitate the production of complex molecules from simpler precursors (Lai et al., 2002).
Spectroscopic and Docking Studies
Conformational, spectroscopic, and molecular docking studies on oxime molecules highlight the importance of understanding the interactions between such compounds and biological targets. These studies provide a foundation for the development of potential therapeutic agents or biomolecular probes (Kaya et al., 2018).
Catalysis and Polymerization
The role of oxime compounds in catalyzing polymerization reactions offers insights into the synthesis of branched and crosslinked polymers. This research is significant for materials science, where the control over polymer architecture can influence material properties (Han et al., 2012).
Electrochemical Applications
Studies on the preparation of iodide selective electrodes using modified carbon nanotubes demonstrate the application of oxime derivatives in enhancing sensor performance. Such research is vital for the development of sensitive and selective analytical tools for environmental monitoring and clinical diagnostics (Ghaedi et al., 2015).
Eigenschaften
IUPAC Name |
(NE)-N-[(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO3/c1-3-4-16-11-9(12)5-8(7-13-14)6-10(11)15-2/h1,5-7,14H,4H2,2H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLYMGFCLKLDPD-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)I)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)I)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)

![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)

![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)
![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)

![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)
![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)
![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)
![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)